molecular formula C12H8ClN3 B13094144 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine CAS No. 1027511-33-6

6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B13094144
CAS No.: 1027511-33-6
M. Wt: 229.66 g/mol
InChI Key: BHZYOLZOAHMADA-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine is a fused heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This nitrogen-containing scaffold is recognized for its structural resemblance to purine bases, allowing it to interact with a variety of biological targets . The imidazo[1,2-a]pyrimidine core is associated with a wide spectrum of pharmacological activities, which researchers are actively exploring. These potential activities include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties . Furthermore, related analogues have been investigated as GABA receptor ligands and calcium channel blockers . This compound serves as a valuable building block for the development and study of new bioactive molecules. It is also used as an organic fluorophore in the development of biomarkers and photochemical sensors . The primary value of this compound lies in its utility as a key intermediate in drug discovery and as a probe for studying protein-ligand interactions. Research indicates that closely related derivatives exhibit promising binding affinities with transport proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), which is a critical area of study for understanding the pharmacokinetic properties of drug candidates . The chlorophenyl substituent on the core structure can influence the compound's electronic properties and binding mode, making it a subject of structure-activity relationship (SAR) investigations . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1027511-33-6

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

6-(4-chlorophenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H8ClN3/c13-11-3-1-9(2-4-11)10-7-15-12-14-5-6-16(12)8-10/h1-8H

InChI Key

BHZYOLZOAHMADA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=C3N=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 6 4 Chlorophenyl Imidazo 1,2 a Pyrimidine and Analogs

Established Synthetic Pathways to the Imidazo[1,2-a]pyrimidine (B1208166) Ring System

The formation of the core imidazo[1,2-a]pyrimidine ring is accessible through several reliable synthetic routes. These methods offer versatility in introducing various substituents onto the bicyclic framework.

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. mdpi.com The Groebke-Blackburn-Bienaymé reaction (GBBR) stands out as a prominent MCR for the synthesis of 3-amino-substituted imidazo-fused heterocycles. nih.govresearchgate.net This reaction typically involves the condensation of an amidine-containing heterocycle (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. nih.gov

The reaction proceeds through the initial formation of an imine from the 2-aminopyrimidine (B69317) and the aldehyde. This is followed by the nucleophilic addition of the isocyanide to the imine, leading to a nitrilium ion intermediate. A subsequent intramolecular cyclization via nucleophilic attack by the endocyclic nitrogen of the pyrimidine (B1678525) ring affords the final 3-aminoimidazo[1,2-a]pyrimidine product. nih.gov The use of Lewis or Brønsted acid catalysts, such as scandium triflate, can significantly improve reaction yields. nih.govbio-conferences.org This methodology provides a convergent and flexible route to a wide array of substituted imidazo[1,2-a]pyrimidines. mdpi.com

Condensation reactions are among the most traditional and widely used methods for synthesizing the imidazo[1,2-a]pyrimidine scaffold. rsc.org The classic approach, a variation of the Chichibabin synthesis, involves the reaction of 2-aminopyrimidine with α-halocarbonyl compounds, such as α-haloketones or α-haloaldehydes. nih.govbio-conferences.org

This transformation begins with the SN2 reaction where the more nucleophilic endocyclic nitrogen of 2-aminopyrimidine attacks the α-carbon of the carbonyl compound, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl group, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system. bio-conferences.org Various catalysts and conditions have been developed to promote this reaction, including the use of basic alumina (B75360) (Al₂O₃) under solvent-free microwave irradiation, which provides an environmentally friendly and efficient alternative to conventional heating. nih.gov

Intramolecular cyclization strategies involve the formation of the imidazole (B134444) ring onto a pre-existing and suitably functionalized pyrimidine core. rsc.org These methods are powerful for creating the fused bicyclic system, often with high regioselectivity. A notable example is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction. acs.org This approach can form a C-N bond between an enamine tethered to the pyrimidine ring and a C-H bond within the ring, leading to the fused imidazole structure under oxidative conditions. acs.org

Another pathway involves a tandem mechanism combining a Michael addition with an intramolecular cyclization. bio-conferences.org In this process, a nucleophilic nitrogen on the pyrimidine precursor adds to an activated olefin (Michael acceptor), and the resulting intermediate is poised for a subsequent intramolecular cyclization to construct the fused imidazole ring. These methods highlight the versatility of using pre-functionalized substrates to achieve the desired heterocyclic architecture. bio-conferences.orgresearchgate.net

Targeted Synthesis of 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine

The synthesis of a specific isomer such as this compound requires a deliberate strategy to introduce the 4-chlorophenyl group at the correct position on the heterocyclic core.

The most direct and common strategy for incorporating a substituent at the 6-position of the imidazo[1,2-a]pyrimidine ring is to begin with a pyrimidine starting material that already contains the desired group at the 5-position. For the synthesis of this compound, the key precursor would be 2-amino-5-(4-chlorophenyl)pyrimidine.

This substituted aminopyrimidine can then be subjected to a classical condensation reaction with an α-haloaldehyde or its equivalent, such as bromoacetaldehyde (B98955) or chloroacetaldehyde. The reaction proceeds via the established mechanism of initial alkylation on the ring nitrogen followed by intramolecular condensation and dehydration, directly yielding the target compound with the 4-chlorophenyl group at the 6-position. Alternatively, other synthetic routes like those involving α-haloketones can be adapted, but the foundational strategy remains the use of a pre-substituted pyrimidine ring to control the final substitution pattern.

A study on the synthesis of the related compound 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (B3037734) via the condensation of 2-aminopyrimidine and 2-bromo-1-(4-chlorophenyl)ethanone demonstrated the effectiveness of using basic alumina (Al₂O₃) as a catalyst under solvent-free microwave irradiation. nih.gov The amount of catalyst was shown to be a critical factor influencing the reaction yield.

Table 1: Optimization of Catalyst Amount for the Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine

Entry Catalyst (Al₂O₃) Amount (g) Yield (%)
1 0.2 45
2 0.4 60
3 0.6 75
4 0.8 92
5 1.0 92

Data derived from a study on a related isomer, illustrating the principle of optimization. nih.gov

As shown in the table, increasing the amount of alumina catalyst from 0.2 g to 0.8 g significantly improved the product yield from 45% to 92%. nih.gov Further increasing the catalyst amount did not lead to a higher yield, indicating that 0.8 g was the optimal quantity for the reported scale. nih.gov The use of microwave irradiation as an energy source often leads to a dramatic reduction in reaction time compared to conventional heating, while solvent-free conditions reduce waste and simplify product purification. mdpi.comnih.gov These optimization principles are directly applicable to the targeted synthesis of this compound.

Derivatization and Functionalization Strategies

The chemical modification of the imidazo[1,2-a]pyrimidine nucleus is a key step in the generation of compound libraries for biological screening. These modifications are designed to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile.

The imidazo[1,2-a]pyrimidine core offers several positions for chemical modification, but the C3 position of the imidazole ring is particularly reactive and has been a primary focus for functionalization. rsc.org This reactivity allows for the introduction of a wide array of functional groups and substituents.

A common strategy to functionalize the C3 position is through electrophilic substitution reactions. For instance, the Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group (-CHO) at the C3 position of a 2-phenylimidazo[1,2-a]pyrimidine (B97590) core. researchgate.net This aldehyde functionality serves as a versatile synthetic handle for further derivatization, such as the formation of Schiff bases through condensation with various aromatic amines. researchgate.net

Another multi-step approach for C3 functionalization begins with direct nitrosation using sodium nitrite (B80452) to yield a 3-nitroso derivative. nih.gov This intermediate can then be reduced to form a 3-amino group (2-phenylimidazo[1,2-a]pyrimidin-3-amine). nih.gov This amino group is a key building block, enabling the synthesis of a diverse library of Schiff base derivatives by reacting it with a range of substituted aldehydes. nih.govacs.org

Modifications are not limited to the C3 position. The C2 position can also be functionalized. For example, a 2-(chloromethyl)imidazo[1,2-a]pyrimidine (B1349470) intermediate can undergo nucleophilic substitution reactions. rsc.org This allows for the synthesis of various chalcogenides by reacting the chloro-intermediate with aryl/heteroaryl selenols or alkyl/aryl thiolates. rsc.org Such modifications introduce significant structural diversity and allow for the exploration of novel chemical space.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For the this compound scaffold and its analogs, SAR is systematically explored by introducing a variety of substituents and evaluating the resulting changes in potency, selectivity, and other pharmacological parameters.

The functional groups introduced at the C3 position are often the primary point of diversity for SAR studies. Following the synthesis of a C3-amino or C3-formyl intermediate, a library of analogs can be generated. For example, by reacting 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) with different substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 3-nitrobenzaldehyde, 4-chlorobenzaldehyde), a series of Schiff base derivatives can be prepared, each with a unique substitution pattern on the pendant phenyl ring. nih.gov This allows researchers to probe the effects of electron-withdrawing versus electron-donating groups, as well as steric factors, on biological activity.

In a study on related 2,6-disubstituted imidazo[1,2-a]pyridine-3-yl derivatives, a core structure, 2-(4'-chlorophenyl)-6-methyl-3-formyl-imidazo[1,2-a]pyridine, was used to create chalcone (B49325) intermediates. These were then reacted with thiourea (B124793) to synthesize a series of pyrimidine-thiones. tsijournals.com The SAR was investigated by varying the aryl substituent on the pyrimidine ring. The study evaluated the antimicrobial activity of these compounds against various bacterial strains, demonstrating how different substituents impact efficacy. tsijournals.com The results, showing the zone of inhibition, are detailed in the table below.

Compound IDAryl Substituent (R)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
4a-C₆H₅1415
4b-C₆H₄-Cl (4)1718
4c-C₆H₄-OCH₃ (4)1516
4d-C₆H₄-CH₃ (4)1314
4e-C₆H₄-NO₂ (3)1819
4f-C₆H₄-NO₂ (4)1920
4g-C₆H₄-OH (2)1213
4h-C₆H₃-(OH)₂(2,4)1112

Table 1: Antimicrobial activity of 6"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-4"-aryl pyrimidine-2"-(1"H)-thiones. Data sourced from reference tsijournals.com.

This systematic approach of introducing diverse substituents is critical for mapping the SAR landscape. It helps identify the key chemical features required for optimal biological activity and guides the design of next-generation analogs with improved therapeutic properties. dergipark.org.tr

Structure Activity Relationship Sar Studies of 6 4 Chlorophenyl Imidazo 1,2 a Pyrimidine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of the 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine scaffold is highly sensitive to the nature and position of its substituents. Researchers have systematically modified the core structure to probe the electronic and steric requirements for optimal interaction with biological targets.

Influence of the 4-Chlorophenyl Group

The 6-aryl substitution on the imidazo[1,2-a]pyrimidine (B1208166) ring system is a key determinant of biological activity. The 4-chlorophenyl group, in particular, has been identified as a favorable substituent in many derivatives, contributing significantly to their potency.

The electronic properties and position of the substituent on the phenyl ring are crucial. Studies on related pyrimidine (B1678525) series have shown that electron-withdrawing groups on the phenyl ring can enhance anticancer activity. For instance, in a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the nature of the substitution on the 5-phenyl ring played a significant role in their antitumor effects nih.gov. While this study is on a different pyrimidine core, it highlights the general importance of the substituted phenyl ring in related heterocyclic systems.

Furthermore, research on imidazo[1,2-a]pyrimidine derivatives has underscored the importance of halogenated phenyl groups. A study on 5-phenyl-imidazo[1,2-a]pyrimidines as dipeptidyl peptidase-4 (DPP4) inhibitors found that a 2,4-dichlorophenyl substituent at the 5-position was a key feature of the lead compound, (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide nih.gov. This suggests that the presence of chlorine atoms on the phenyl ring, regardless of their exact position on the core pyrimidine, can be beneficial for biological activity, likely through favorable interactions within the target's binding site. The 4-chloro substitution provides a combination of steric bulk and electronic properties that appear to be advantageous for the biological activity of these compounds.

Table 1: Influence of Phenyl Group Substitution on Biological Activity of Related Pyrimidine Derivatives

Compound SeriesPosition of Phenyl GroupFavorable SubstitutionObserved ActivityReference
Imidazo[1,2-a]pyrimidines5-position2,4-dichlorophenylPotent and selective DPP4 inhibition nih.gov
6-chloro-4-fluoroalkylamino-2-heteroaryl-pyrimidines5-positionVarious substituted phenylsAnti-cancer activity nih.gov

Impact of Modifications at C-2, C-3, and other Ring Positions

Modifications at other positions of the imidazo[1,2-a]pyrimidine ring, particularly at the C-2 and C-3 positions of the imidazole (B134444) moiety, have been extensively explored to modulate the biological activity of these compounds.

Substitutions at the C-2 position have been shown to be critical for potency in various contexts. For example, in the development of DPP4 inhibitors based on the imidazo[1,2-a]pyrimidine scaffold, replacing an aryl substitution with more polar groups like a carboxylic ester or amide at the C-2 position led to increased binding activity nih.gov. This highlights that the nature of the C-2 substituent can significantly influence target engagement.

The C-3 position has also been a focal point for structural modifications. In the closely related imidazo[1,2-a]pyridine (B132010) series, substitution at the C-3 position was found to be a requirement for antirhinovirus activity unisi.it. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives were developed as potent inhibitors of the c-KIT receptor tyrosine kinase, which is implicated in some cancers nih.govnih.gov. This indicates that bulky substituents at the C-3 position can be accommodated and can confer potent and selective inhibitory activity.

Furthermore, the introduction of various heterocyclic moieties at the C-2 position of pyrimidines has been a successful strategy in developing anticancer agents. For instance, in a series of 6-chloro-4-fluoroalkylamino-5-phenylpyrimidines, the best activity was observed when the 2-heteroaryl group contained a nitrogen atom at the ortho-position relative to the pyrimidine core nih.gov. This suggests that specific electronic and hydrogen-bonding interactions mediated by the C-2 substituent are crucial for biological effect.

Table 2: Effect of Substitutions at C-2 and C-3 on the Biological Activity of Imidazo[1,2-a]pyrimidine and Related Scaffolds

ScaffoldPosition of ModificationSubstituentBiological ActivityReference
Imidazo[1,2-a]pyrimidineC-2Carboxylic ester or amideIncreased DPP4 binding activity nih.gov
Imidazo[1,2-a]pyridineC-3Various substituentsAntirhinovirus activity unisi.it
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidineC-3 of Imidazo[1,2-a]pyridinePyrimidinec-KIT inhibition (anticancer) nih.govnih.gov
6-chloro-5-phenylpyrimidineC-2Heteroaryl with ortho-nitrogenAnti-cancer activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. For imidazo[1,2-a]pyrimidine and related scaffolds, QSAR models have been developed to understand the key physicochemical properties that govern their interactions with biological targets.

A 2D-QSAR study was conducted on a series of non-benzodiazepine compounds, including imidazo[1,2-a]pyrimidines, that bind to the benzodiazepine (B76468) receptor (BZR) researchgate.net. Such studies typically involve the calculation of various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. These descriptors are then used to build a mathematical model that can predict the biological activity of new, untested compounds.

In a QSAR study on the anticancer activities of imidazo[1,2-a]pyrazine derivatives, a closely related scaffold, significant correlations were found between biological activity and certain physicochemical parameters. For the imidazo[1,2-a]pyrazine derivatives, the biological activity was reported to have a notable correlation with the calculated logP (clogP), a measure of hydrophobicity, and the steric parameter Es dergipark.org.tr. This suggests that both the hydrophobicity and the size/shape of the substituents are important factors for the anticancer activity of these compounds.

For the related imidazo[1,2-a]pyridine derivatives, a quantitative correlation of their binding affinity to the benzodiazepine receptor revealed a significant dependence on the molecular electrostatic potential (MEP) minimum, particularly around the amide carbonyl oxygen atom, while lipophilicity parameters were found to be of lower significance nih.gov. This indicates that specific electronic interactions, such as hydrogen bonding, are key drivers of binding for this class of compounds.

These QSAR studies provide valuable insights into the structural requirements for the biological activity of imidazo[1,2-a]pyrimidine derivatives and guide the design of new analogues with improved potency.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. This approach is instrumental in designing new ligands with desired biological activities.

For the imidazo[1,2-a]pyrimidine scaffold and its analogues, pharmacophore modeling has been employed in the design of novel therapeutic agents. The process typically involves aligning a set of active molecules and abstracting their common chemical features to generate a pharmacophore model. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits.

In the context of anticancer drug discovery, pharmacophore models have been generated for various targets, and these models can be used to guide the design of imidazo[1,2-a]pyrimidine-based inhibitors. For instance, pharmacophore models for anticancer drug targets like tyrosine kinases and protein kinase B have been developed and used for virtual screening dergipark.org.tr.

The design of novel imidazo[1,2-a]pyrimidine derivatives often involves a combination of SAR data and computational modeling. For example, in the development of antimicrobial agents, molecular docking studies, which predict the binding orientation of a ligand to its target, are often used in conjunction with pharmacophore modeling to understand the key interactions and to design molecules with improved binding affinity mdpi.com.

Furthermore, computational studies, including the analysis of molecular electrostatic potential (MEP), can provide insights into the structure-activity relationship and guide ligand design nih.gov. The MEP is useful for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack and for understanding hydrogen bonding interactions, which are crucial for ligand-receptor binding.

Through the integration of SAR, QSAR, and pharmacophore modeling, researchers can rationally design novel this compound derivatives with enhanced biological activity and selectivity.

Computational and Theoretical Studies on 6 4 Chlorophenyl Imidazo 1,2 a Pyrimidine

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding affinity and mode of a ligand (potential drug) within the active site of a target protein. Studies on various imidazo[1,2-a]pyrimidine (B1208166) derivatives have utilized this approach to identify potential biological targets and understand the structural basis for their activity.

For instance, a series of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine-based Schiff base derivatives were evaluated as potential inhibitors of proteins crucial for SARS-CoV-2 cell entry, namely the human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein. nih.gov The simulations predicted strong binding affinities, with the top-scoring compounds showing remarkable affinity for both targets. nih.gov Similarly, other studies have docked imidazo[1,2-a]pyrimidine derivatives against microbial enzyme targets to explore their potential as antimicrobial agents. mdpi.comnih.gov

Table 1: Examples of Predicted Binding Affinities for Imidazo[1,2-a]pyrimidine Derivatives against Various Protein Targets

Note: The following data pertains to derivatives of the imidazo[1,2-a]pyrimidine scaffold, not the specific title compound.

Derivative Class Protein Target PDB ID Predicted Binding Affinity (kcal/mol)
Imidazo[1,2-a]pyrimidine Schiff Base hACE2 7U0N -9.1
Imidazo[1,2-a]pyrimidine Schiff Base SARS-CoV-2 Spike Protein 7U0N -7.3
3-Benzoyl imidazo[1,2-a]pyrimidine Candida krusei CYP51 5V5Z -9.43
2-substituted imidazo[1,2-a]pyrimidines S. aureus Dihydropteroate synthase 1AD4 -7.5

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the complex. For the imidazo[1,2-a]pyrimidine scaffold, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, depending on the substituents.

In a study of 3-benzoyl imidazo[1,2-a]pyrimidines docked against fungal CYP51 (lanosterol 14-alpha demethylase), the heterocyclic rings of the core scaffold were found to form hydrophobic interactions with the protein's heme group. mdpi.com Specific derivatives also formed hydrogen bonds with key amino acid residues like Tyrosine (Tyr108) and halogen bonds involving chlorine substituents with residues such as Tyr94 and Leu97. mdpi.com Similarly, when imidazo[1,2-a]pyrimidine Schiff bases were docked into the hACE2 receptor, interactions were observed with a range of amino acid residues, including Gln24, Thr27, Phe28, and Lys353, highlighting the molecule's ability to fit within and interact with the binding pocket.

Binding mode elucidation describes the precise orientation and conformation of the ligand within the protein's active site. Docking studies show that the planar, rigid structure of the imidazo[1,2-a]pyrimidine core serves as an effective anchor, allowing its substituents to project into specific sub-pockets of the binding site to form key interactions. For antifungal derivatives targeting CYP51, the binding mode often involves the pyrimidine (B1678525) ring orienting towards specific tyrosine residues, enabling stabilizing interactions. mdpi.com This understanding of the binding mode is critical for structure-based drug design, allowing researchers to rationally modify the scaffold to enhance potency and selectivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to heterocyclic compounds to understand their stability, reactivity, and spectroscopic properties.

For several imidazo[1,2-a]pyrimidine derivatives, DFT calculations have been performed at levels like B3LYP/6-31G(d,p) to optimize their molecular geometry and analyze their electronic properties. nih.gov These studies provide a foundational understanding of the molecule's intrinsic characteristics.

Detailed electronic structure analyses offer deep insights into a molecule's behavior.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO (E_gap) is an indicator of chemical stability. For imidazo[1,2-a]pyrimidine Schiff bases, the HOMO is typically located over the imidazo[1,2-a]pyrimidine ring system, indicating its role as the primary electron donor. nih.gov The LUMO is often distributed across the Schiff base linkage and its substituent. nih.gov A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. For this class of compounds, negative potential is commonly found around the nitrogen atoms of the pyrimidine ring, indicating sites susceptible to electrophilic attack. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG): These analyses are used to study non-covalent interactions within the molecule. RDG analysis, in particular, can identify and characterize weak interactions like van der Waals forces and hydrogen bonds that are crucial for molecular conformation and intermolecular interactions. nih.gov

Table 2: Example FMO Energies for an Imidazo[1,2-a]pyrimidine Derivative

Note: Data for (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine. nih.gov

Parameter Energy (eV)
E_HOMO -6.21
E_LUMO -3.11
Energy Gap (ΔE) 3.10

DFT calculations are also a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathway. For the synthesis of novel imidazo[1,2-a]pyrimidine cores from 2-aminoimidazole and N-substituted maleimides, quantum chemical calculations were used to support the postulated reaction mechanism, providing a theoretical basis for the observed experimental outcomes. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can assess the stability of a ligand-protein complex predicted by docking. By simulating the complex in a dynamic, solvated environment, researchers can observe how the interactions evolve, providing a more realistic assessment of binding stability.

For imidazo[1,2-a]pyrimidine derivatives, MD simulations have been employed to validate docking results and analyze the dynamic behavior of the inhibitor within a binding site. rsc.org In a study on related Schiff base derivatives as corrosion inhibitors, MD simulations were used to model the adsorption and interaction of the molecules on a metal surface. rsc.org These simulations showed that the inhibitor molecules adsorb in a stable, parallel orientation, maximizing their contact and protective effect on the surface. rsc.org Such studies confirm the stability of the interactions and the conformational integrity of the molecule in a simulated physiological or material science environment.

In Silico ADMET Predictions (Methodological Approach)

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical phase in the drug discovery pipeline, aimed at reducing the likelihood of late-stage clinical trial failures. For 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine and its analogs, computational, or in silico, methods provide an early-stage assessment of a compound's pharmacokinetic and safety profiles. researchgate.net These predictive models utilize a molecule's structure to forecast its behavior within a biological system, offering a time- and cost-effective alternative to extensive laboratory testing. researchgate.net

The methodological approach for predicting the ADMET profile of imidazo[1,2-a]pyrimidine derivatives often involves a suite of specialized web-based platforms and software that employ quantitative structure-activity relationship (QSAR) models and other machine learning algorithms. sygnaturediscovery.com Commonly used tools for this class of compounds include pkCSM, SwissADME, and ADMETlab. nih.govidaampublications.inmdpi.com These platforms analyze the physicochemical properties of the molecule to predict various pharmacokinetic endpoints.

For instance, the pkCSM online server is frequently used to compute a wide range of ADME properties for novel imidazo[1,2-a]pyrimidine derivatives. nih.govnih.gov This tool provides detailed predictions on parameters crucial for a compound's potential efficacy and safety. nih.gov Similarly, SwissADME is another widely adopted server for evaluating the ADMET characteristics of compounds, offering insights into properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. idaampublications.inneliti.com The ProTox-II webserver is also utilized to specifically predict various toxicity endpoints. neliti.com

The general process involves submitting the chemical structure of the compound, typically as a SMILES (Simplified Molecular Input Line Entry System) string, to the selected server. The software then calculates a variety of molecular descriptors (e.g., molecular weight, logP, topological polar surface area) and uses its underlying models, which are trained on large datasets of experimental data, to predict the ADMET profile.

The research findings from these predictions are typically presented in detailed tables, allowing for a comprehensive assessment of the molecule's drug-likeness. These tables summarize key pharmacokinetic parameters.

Below is an interactive table detailing the types of ADMET and physicochemical parameters typically predicted for imidazo[1,2-a]pyrimidine derivatives using computational tools. The values are representative of predictions for this class of compounds.

Property Group Parameter Predicted Value/Classification Significance
Physicochemical Properties Molecular Weight< 500 g/mol Adherence to Lipinski's rule of five for drug-likeness.
LogP (Lipophilicity)< 5Measures compound's solubility; impacts absorption and distribution.
Hydrogen Bond Donors< 5Influences binding affinity and membrane permeability.
Hydrogen Bond Acceptors< 10Influences binding affinity and membrane permeability.
Molar Refractivity40-130Relates to molecular volume and polarizability.
Absorption Water Solubility (LogS)GoodHigh solubility is favorable for absorption.
Caco-2 PermeabilityHighPredicts intestinal absorption in humans. d-nb.info
GI AbsorptionHighIndicates the extent of absorption from the gastrointestinal tract. idaampublications.in
P-glycoprotein SubstrateNoDetermines if the compound is subject to efflux from cells.
Distribution BBB PermeabilityYes/NoPredicts the ability to cross the blood-brain barrier. idaampublications.in
CNS Permeability> -2 (logPS)Indicates potential to act on central nervous system targets.
VDss (human)Low/HighVolume of distribution indicates where the drug distributes in the body.
Metabolism CYP2D6 InhibitorNoPredicts potential for drug-drug interactions.
CYP3A4 InhibitorNoPredicts potential for drug-drug interactions with a major metabolic enzyme.
CYP1A2 InhibitorNoPredicts potential for drug-drug interactions.
CYP2C9 InhibitorNoPredicts potential for drug-drug interactions.
CYP2C19 InhibitorNoPredicts potential for drug-drug interactions.
Excretion Total ClearanceValue (log ml/min/kg)Indicates the rate of removal of the drug from the body.
Renal OCT2 SubstrateNoPredicts potential for renal secretion.
Toxicity AMES ToxicityNon-mutagenicPredicts the mutagenic potential of the compound.
hERG I InhibitorNoAssesses the risk of cardiac toxicity (QT prolongation).
HepatotoxicityNoPredicts the potential for drug-induced liver injury.
Skin SensitisationNoPredicts the likelihood of causing an allergic skin reaction.

These in silico predictions are foundational in the early stages of drug development, guiding the selection and optimization of lead compounds like this compound for further experimental validation. researchgate.netnih.gov

Future Directions and Therapeutic Potential of the Imidazo 1,2 a Pyrimidine Scaffold

Development of Novel 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine Derivatives

The synthesis of novel derivatives from the core imidazo[1,2-a]pyrimidine (B1208166) structure is a key area of ongoing research aimed at discovering new therapeutic agents. rsc.org Synthetic chemists employ various strategies to create libraries of these compounds, including condensation reactions, multicomponent reactions, and intramolecular cyclizations. rsc.org A common and well-established method for creating the imidazo[1,2-a]pyrimidine nucleus is the Chichibabin reaction, which typically involves reacting 2-aminopyrimidine (B69317) with α-haloketones. nih.gov

Researchers have successfully synthesized new series of imidazo[1,2-a]pyrimidine Schiff base derivatives through multi-step protocols. nih.gov These synthetic routes often begin with the condensation of 2-aminopyrimidine with a substituted acetophenone, followed by nitrosation, reduction to an amine, and finally reaction with various aldehydes to produce the target Schiff bases. nih.gov Other approaches involve the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides to form the heterocyclic core. nih.gov

The purpose of creating these new derivatives is to explore how different chemical modifications affect the molecule's biological activity. For instance, researchers have prepared a series of 6"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-4"-aryl pyrimidine-2"-(1"H)-thiones to evaluate their antimicrobial properties against various bacteria and fungi. tsijournals.com These synthetic efforts provide a diverse pool of compounds for screening against various biological targets, enhancing the potential for identifying potent and selective drug candidates.

Exploration of New Therapeutic Indications

The versatility of the imidazo[1,2-a]pyrimidine scaffold allows for its exploration across a multitude of therapeutic areas. nih.gov The development of derivatives has led to the discovery of compounds with potential applications in oncology, infectious diseases, and inflammatory conditions. nih.gov

Anticancer Activity: Numerous derivatives have demonstrated significant anticancer properties. nih.gov For example, certain imidazo[1,2-a]pyridine (B132010) compounds have been shown to inhibit the proliferation of melanoma and cervical cancer cells. nih.gov A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been specifically developed as potential treatments for cancer, showing particular efficacy against imatinib-resistant gastrointestinal stromal tumors (GIST). nih.gov

Antiviral Activity: The imidazo[1,2-a]pyrimidine nucleus is also being investigated for its antiviral potential. nih.gov In the context of the COVID-19 pandemic, novel derivatives were designed and studied as potential dual inhibitors of human ACE2 (hACE2) and the SARS-CoV-2 spike protein, which are key proteins for viral entry into human cells. nih.gov

Antimicrobial and Antifungal Activity: The scaffold is a promising basis for new antimicrobial and antifungal agents. nih.gov Synthesized derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, with some showing moderate activity. tsijournals.comtsijournals.com Furthermore, specific imidazo[1,2-a]pyrimidine derivatives have been identified as potential antifungal agents, with activity comparable to clinically used drugs like voriconazole (B182144) against pathogens such as Candida albicans. nih.gov

Anti-parasitic Activity: Research has also extended to parasitic diseases. Certain imidazo[1,2-a]pyridine derivatives have been evaluated for their therapeutic efficacy against Leishmania donovani, the parasite responsible for visceral leishmaniasis. tezu.ernet.in Studies showed these compounds could significantly reduce the viability of the parasite promastigotes in a dose-dependent manner. tezu.ernet.in

Advanced Mechanistic Investigations and Target Validation

Understanding how these compounds exert their effects at a molecular level is crucial for their development as therapeutic agents. Advanced studies have begun to elucidate their mechanisms of action and validate their biological targets.

Inhibition of Signaling Pathways: In cancer research, a key mechanism of action for some imidazo[1,2-a]pyridine derivatives is the inhibition of critical cell signaling pathways. nih.gov One such compound was found to reduce the levels of phospho (p)-protein kinase B (AKT) and p-mechanistic target of rapamycin (B549165) (mTOR), key components of the PI3K/AKT/mTOR pathway that is often dysregulated in cancer. nih.gov This inhibition leads to downstream effects such as cell cycle arrest and apoptosis (programmed cell death). nih.gov

Specific Enzyme and Kinase Inhibition: Researchers have identified specific molecular targets for these compounds. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives were developed as potent inhibitors of the c-KIT kinase, including mutations that confer resistance to existing drugs like imatinib (B729) in GIST patients. nih.gov In the antifungal domain, molecular docking studies suggest that imidazo[1,2-a]pyrimidines can act as inhibitors of the enzyme CYP51 (lanosterol 14-α-demethylase), a critical enzyme in fungal cell membrane biosynthesis. nih.gov The heterocyclic nitrogen atom in the compound is thought to form a coordination bond with the heme iron in the enzyme's active site, disrupting its function. nih.gov

Induction of Apoptosis and Oxidative Stress: The cytotoxic effects of these compounds against cancer cells and parasites often involve the induction of apoptosis. nih.govtezu.ernet.in Treatment with an imidazo[1,2-a]pyridine derivative led to a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells, associated with increased levels of pro-apoptotic proteins. nih.gov Similarly, in Leishmania donovani, these compounds were found to induce apoptosis-like cell death, potentially through the promotion of ROS-mediated oxidative stress. tezu.ernet.in

Integration of Artificial Intelligence and Machine Learning in Drug Design

The discovery and development of new drugs is a lengthy and expensive process. nih.govspringernature.com The integration of artificial intelligence (AI) and machine learning (ML) offers powerful tools to accelerate and improve the efficiency of drug design, a trend that is highly applicable to the development of novel imidazo[1,2-a]pyrimidine derivatives. nih.govmednexus.org

Accelerating Virtual Screening and Hit Identification: AI and ML methods can be applied at nearly every stage of computer-aided drug design. nih.gov These technologies can rapidly screen vast virtual libraries of compounds to identify molecules that are most likely to bind to a specific biological target. nih.gov Computational techniques like molecular docking, which predicts the binding affinity between a molecule and a target protein, are already being used to evaluate imidazo[1,2-a]pyrimidine derivatives against targets like the SARS-CoV-2 spike protein and fungal CYP51. nih.govnih.gov ML models can enhance the accuracy and speed of these predictions. nih.gov

De Novo Drug Design: Beyond screening existing compounds, AI models can be used for de novo design, which involves generating entirely new molecular structures with desired properties. nih.govspringernature.com Variational autoencoders and other generative models can be trained on known active molecules to design novel imidazo[1,2-a]pyrimidine derivatives that are optimized for high potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.